![molecular formula C14H10O5 B595968 3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid CAS No. 1258628-34-0](/img/structure/B595968.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid
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Description
The compound “3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid” seems to be a benzo[d][1,3]dioxol-5-yl derivative. Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications . It’s an integral part of many natural products, such as sesamol and piperine .
Synthesis Analysis
While specific synthesis methods for “3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid” were not found, there are general methods for synthesizing benzo[d][1,3]dioxol-5-yl derivatives. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Synthesis of Cross-Coupled Reactions
This compound can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .
Detection of Carcinogenic Heavy Metal Ions
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .
Use as a Flavouring Substance
Although it has not been reported to occur naturally, it is chemically synthesised and intended to be used as a flavouring substance in specific categories of food .
Inhibition of α-Amylase
Based on the outcomes derived from the in vitro assessment of α-amylase inhibitory effects of the synthesized benzodioxol derivatives, the compound with the greatest potency was chosen as a contender for in vivo hypoglycemic exploration .
Synthesis of Diselenide of Benzo[d][1,3]dioxole
Through an extensive search for literature precedents, a single report on the synthesis of diselenide of benzo[d][1,3]dioxole has been reported .
Characterization and Investigation of Biomolecules
The compound is used in the characterization and investigation of biomolecules .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6,15H,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBLBWCMEKOGNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689934 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid | |
CAS RN |
1258628-34-0 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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